molecular formula C5H4N2 B12612031 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile CAS No. 918658-69-2

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile

Katalognummer: B12612031
CAS-Nummer: 918658-69-2
Molekulargewicht: 92.10 g/mol
InChI-Schlüssel: CAJAFOZIIFFBCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of a bicyclic ring system with a nitrogen atom and a nitrile group, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azabicyclo[21One common method involves the reaction of a suitable precursor with hydrogen azide, followed by photochemical denitrogenation and desulfurization with triphenylphosphine . Another approach involves the photofragmentation of a precursor compound at low temperatures, followed by trapping the intermediate with a suitable reagent .

Industrial Production Methods

Industrial production methods for 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group and the bicyclic structure allow it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile is unique due to its specific ring size and the presence of a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

918658-69-2

Molekularformel

C5H4N2

Molekulargewicht

92.10 g/mol

IUPAC-Name

5-azabicyclo[2.1.0]pent-1-ene-2-carbonitrile

InChI

InChI=1S/C5H4N2/c6-2-3-1-4-5(3)7-4/h4,7H,1H2

InChI-Schlüssel

CAJAFOZIIFFBCK-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(=C1C#N)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.